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Compound of Interest

1-(1,3-dioxan-2-yl)-N-
Compound Name:
methylmethanamine

Cat. No.: B13891290

Get Quote

The strategic value of 2-(methylaminomethyl)-1,3-dioxane lies in its dual functionality. The 1,3-

dioxane ring acts as a robust protecting group that resists basic and mildly acidic conditions,
while the methylamine moiety serves as a highly tunable, reactive nucleophile.

Because it is not a bulk commodity, procurement requires navigating specialized Custom
Development and Manufacturing Organizations (CDMOSs) or catalog aggregators like
eMolecules, which index niche heterocyclic building blocks[1]. For immediate research needs,
in-house synthesis is often the most reliable procurement strategy.

Table 1: Quantitative Physicochemical Data for Analytical Verification
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Property Value Analytical Significance
1-(1,3-dioxan-2-yl)-N- Standardized nomenclature for

IUPAC Name , .
methylmethanamine spectral database queries

Essential for High-Resolution

Molecular Formula C6H13NO2
Mass Spectrometry (HRMS)
] Base peak target for GC-MS
Molecular Weight 131.17 g/mol S
validation
Required for computational
SMILES CNCcC10cCcco1 , _ _
modeling and docking studies
MZRZYABLSVBZJI- Unique identifier for structural
InChlKey o
UHFFFAOYSA-N verification[2]
) N ) Dictates the requirement for
Estimated Boiling Point 170-180 °C

vacuum/Kugelrohr distillation

De Novo Synthesis & Self-Validating Protocol

To bypass supply chain limitations, we utilize a robust, two-phase de novo synthesis. This
protocol relies on the nucleophilic substitution of a halogenated acetal. Every step is designed
as a self-validating system to ensure high yield and purity without the need for complex
downstream purification.

Phase 1: Acetalization (Synthesis of Intermediate)

e Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

e Reagents: Combine chloroacetaldehyde dimethyl acetal (1.0 eq), 1,3-propanediol (1.1 eq),
and catalytic p-toluenesulfonic acid (pTSA, 0.05 eq) in 200 mL of anhydrous toluene.

o Reaction: Reflux the mixture at 110°C for 12 hours.

o Causality: The Dean-Stark trap is critical here; it continuously removes the methanol
byproduct, driving the thermodynamic equilibrium entirely toward the cyclic 1,3-dioxane
product.
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Workup: Cool the mixture and wash immediately with saturated aqueous NaHCOs.

o Causality: Neutralizing the pTSA is non-negotiable. Trace acid during concentration will
trigger the hydrolysis of the newly formed acetal ring. Dry over MgSOa4 and concentrate
under reduced pressure to yield 2-(chloromethyl)-1,3-dioxane.

Phase 2: Amination (Synthesis of Target)

Setup: Transfer the 2-(chloromethyl)-1,3-dioxane (1.0 eq) into a heavy-walled pressure tube.
Reagents: Add a 40% aqueous solution of methylamine (10.0 eq).

o Causality: A massive 10-fold stoichiometric excess of methylamine is required to
statistically favor the formation of the secondary amine and suppress over-alkylation into a
tertiary amine.

Reaction: Seal the tube securely and heat to 90°C behind a blast shield for 24 hours.

o Causality: Methylamine is highly volatile. The sealed tube traps the gas, allowing pressure
to build and overcome the activation energy required for nucleophilic substitution at the
sterically hindered neopentyl-like position.

Workup: Cool to room temperature and extract with dichloromethane (3 x 50 mL). Wash the
organic layer with brine.

o Causality: The brine wash removes the highly polar unreacted methylamine and prevents
agueous emulsions, ensuring a clean organic phase.

Purification: Dry over anhydrous Na=SOa4, evaporate the solvent, and purify via Kugelrohr
distillation.

o Causality: Kugelrohr distillation is preferred over standard fractional distillation to minimize
thermal stress, which could degrade the acetal.

Quality Control Checkpoints (Self-Validation)

GC-MS: Confirm the complete disappearance of the intermediate (m/z ~136) and the
emergence of the target product peak (m/z 131).
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» 'H NMR (CDCls): The protocol is validated when the exocyclic methylene protons shift from
~3.5 ppm (-CH2Cl) to ~2.7 ppm (-CHz2NH-), accompanied by the appearance of a sharp N-
methyl singlet at ~2.4 ppm.
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Workflow for the de novo synthesis of 2-(methylaminomethyl)-1,3-dioxane.

Advanced Applications in Industry
Polyurethane Catalysis: The Zero-VOC Paradigm

Historically, polyurethane foams required volatile tertiary amine catalysts (like DABCO) which
outgas over time, leading to severe "fogging" in automotive interiors and environmental health
concerns.

2-(methylaminomethyl)-1,3-dioxane solves this by acting as an autocatalytic modifier. As
detailed in foundational patents by[3], the secondary amine of the dioxane derivative attacks
the epoxide rings of resins (such as D.E.R. 736)[4]. This covalently binds the catalytic amine
directly into the polyol backbone. The resulting "autocatalytic polyol” drives the isocyanate-
polyol reaction without the need for free, volatile catalysts, effectively creating a zero-VOC
polyurethane matrix[3].
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Mechanism of covalent integration into autocatalytic polyurethane matrices.

Pharmaceutical Scaffolding

In drug development, 1,3-dioxane derivatives are utilized to rigidify flexible alkyl chains, locking
molecules into active conformations. Similar to how related compounds are used to synthesize
cap-dependent endonuclease inhibitors for antiviral therapies[5], the 2-
(methylaminomethyl)-1,3-dioxane scaffold provides a lipophilic, metabolically stable core. The
secondary amine acts as an ideal attachment point for further functionalization via reductive
amination or amide coupling, making it a highly valuable bioisostere in modern medicinal
chemistry[6].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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